molecular formula C9H10N2O2S B13962318 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol CAS No. 73533-00-3

2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol

Cat. No.: B13962318
CAS No.: 73533-00-3
M. Wt: 210.26 g/mol
InChI Key: DMOZSOOAODRJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. This particular compound features an amino group at the 2-position of the benzothiazole ring and an ethan-1-ol group attached via an oxygen atom at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-1,3-benzothiazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzothiazole: Lacks the ethan-1-ol group but shares the benzothiazole core structure.

    2-[(2-Amino-1,3-thiazol-4-yl)oxy]ethan-1-ol: Similar structure but with a thiazole ring instead of a benzothiazole ring.

    2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetic acid: Contains an acetic acid group instead of an ethan-1-ol group

Uniqueness

2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is unique due to the presence of both the benzothiazole ring and the ethan-1-ol group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

73533-00-3

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-[(2-amino-1,3-benzothiazol-4-yl)oxy]ethanol

InChI

InChI=1S/C9H10N2O2S/c10-9-11-8-6(13-5-4-12)2-1-3-7(8)14-9/h1-3,12H,4-5H2,(H2,10,11)

InChI Key

DMOZSOOAODRJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.